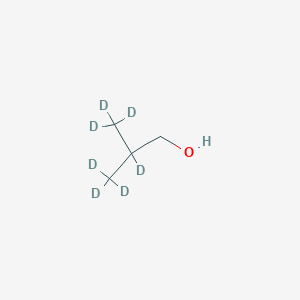
JHSB3 , approximately 80per cent, Mixture of Diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Juvenile hormone III skipped bisepoxide (JHSB3) is a compound that plays a significant role in the development and reproduction of insects. It is a type of juvenile hormone, which is crucial for regulating metamorphosis and reproduction in various insect species. JHSB3 is a mixture of diastereomers, with approximately 80% purity. This compound is particularly interesting due to its unique structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JHSB3 involves several steps, starting from farnesol, a naturally occurring sesquiterpene alcohol. The key steps include epoxidation and esterification reactions. The epoxidation of farnesol is typically carried out using a peracid, such as m-chloroperbenzoic acid, to form the bisepoxide intermediate. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield JHSB3.
Industrial Production Methods
Industrial production of JHSB3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring that the compound meets the required specifications for research and application purposes.
化学反応の分析
Types of Reactions
JHSB3 undergoes various chemical reactions, including:
Oxidation: JHSB3 can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of JHSB3 can lead to the formation of reduced analogs with different biological activities.
Substitution: JHSB3 can undergo substitution reactions, where functional groups are replaced with other groups, altering its properties and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxide derivatives, while reduction can yield alcohols or alkanes.
科学的研究の応用
JHSB3 has a wide range of scientific research applications, including:
Chemistry: JHSB3 is used as a model compound to study the synthesis and reactivity of juvenile hormones.
Biology: It is used to investigate the role of juvenile hormones in insect development and reproduction.
Industry: JHSB3 is used in the development of insect growth regulators and other pest management products.
作用機序
JHSB3 exerts its effects by binding to specific nuclear receptors in insects, such as Methoprene tolerant (Met) and Taiman (Tai). This binding triggers the dimerization of these receptors, forming an active complex that induces the transcription of juvenile hormone response genes, such as Krüppel homolog 1 (Kr-h1). This signaling pathway regulates various physiological processes, including metamorphosis, reproduction, and development.
類似化合物との比較
Similar Compounds
Juvenile Hormone III (JH III): Another type of juvenile hormone with a similar structure but different biological activity.
Juvenile Hormone I (JH I): A related compound with distinct structural features and functions.
Juvenile Hormone II (JH II): Another juvenile hormone with unique properties and applications.
Uniqueness of JHSB3
JHSB3 is unique due to its skipped bisepoxide structure, which distinguishes it from other juvenile hormones. This structural difference contributes to its specific biological activity and makes it a valuable compound for research and application in various fields.
特性
CAS番号 |
1198297-86-7 |
|---|---|
分子式 |
C₁₆H₂₆O₄ |
分子量 |
282.38 |
同義語 |
(2R,3S)-3-[(3E)-6-[(2R)-3,3-Dimethyl-2-oxiranyl]-4-methyl-3-hexen-1-yl]-3-methyl-2-oxiranecarboxylic Acid Methyl Ester; Juvenile Hormone SB3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)

